molecular formula C13H19ClN2O3 B597730 (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217734-12-7

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B597730
M. Wt: 286.756
InChI Key: LCLNJVMWXFRKOG-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217734-12-7 . It has a molecular weight of 286.76 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere . It is a solid substance .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 286.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require additional data.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

The pyrrolidine derivative has been central to the development of compounds like phenylpiracetam, which have shown significant pharmacological benefits. Studies have emphasized the importance of stereochemistry in enhancing the efficacy of such compounds. The synthesis of enantiomerically pure forms and their biological activity assessment has justified the selection of more effective stereoisomers, underscoring the critical role of stereochemistry in drug development and the need for purification from less active isomers (Veinberg et al., 2015).

Corrosion Inhibition

Quinoline derivatives, where the pyrrolidine structure plays a part, have been widely acknowledged for their anticorrosive properties. These derivatives effectively adsorb on metallic surfaces, forming stable complexes through coordination bonding. Their interaction with anionic surfactants demonstrates the pyrrolidine functional group’s versatility in enhancing the performance of surfactant structures, thereby offering a significant application in corrosion inhibition (Verma et al., 2020).

Surfactant Enhancement

The inclusion of pyrrolidine derivatives in surfactant formulations has shown to improve water solubility, compatibility, and solvency, pointing towards their extensive use in industrial and academic research. The review by Login (1995) highlights how pyrrolidine-based surfactants can interact synergistically with other surfactant types, enhancing performance through improved stability and reduced toxicity, which is critical for applications in various domains, including pharmaceuticals and cosmetics (Login, 1995).

Drug Discovery and CNS Acting Drugs

The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the development of novel biologically active compounds. This includes its use in the synthesis of drugs aimed at treating central nervous system disorders, where the stereochemistry of pyrrolidine derivatives influences the biological profile of drug candidates. Such studies underscore the scaffold's versatility in medicinal chemistry for designing compounds with target selectivity (Petri et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-MNMPKAIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662606
Record name Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

CAS RN

1217734-12-7
Record name Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.